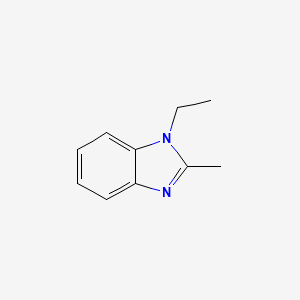

1-Ethyl-2-methylbenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNPFISPYWNXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064009 | |

| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-76-5 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-methylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-METHYL-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKW4V930AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Compound Identification and Properties

1-Ethyl-2-methylbenzimidazole is identified by its unique chemical structure and properties.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | N-Ethyl-2-methylbenzimidazole, 1-Ethyl-2-methyl-1H-benzimidazole |

| CAS Number | 5805-76-5 chemicalbook.com |

| Molecular Formula | C₁₀H₁₂N₂ chemicalbook.com |

| Molecular Weight | 160.22 g/mol chemicalbook.com |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 51°C | chemicalbook.comchemicalbook.com |

| Boiling Point | 276.13°C (estimate) | chemicalbook.comchemicalbook.com |

| Density | 1.0730 g/cm³ | chemicalbook.comchemicalbook.com |

| pKa | 6.03 ± 0.10 (Predicted) | chemicalbook.comchemicalbook.com |

Synthesis and Reactions

The synthesis of 1-Ethyl-2-methylbenzimidazole can be achieved through several established chemical routes. A prevalent method involves the reaction between o-phenylenediamine (B120857) and an aldehyde, specifically acetaldehyde (B116499). acs.org In one documented pathway, the synthesis is part of a one-step process for creating benzimidazole (B57391) derivatives. This reaction uses ethanol (B145695) as a source for both active hydrogen and acetaldehyde. The o-nitroaniline is first reduced to o-phenylenediamine, which then undergoes dehydrogenation and cyclization with acetaldehyde to form the benzimidazole core. acs.org An excess of acetaldehyde in this reaction can lead to the formation of this compound as a byproduct. acs.org

Another common synthetic approach involves the N-alkylation of 2-methylbenzimidazole (B154957). For instance, reacting 2-methylbenzimidazole with ethyl-chloroacetate can yield N¹-Ethylacetate-2-methyl-benzimidazole. core.ac.ukiosrjournals.orginnovareacademics.in This highlights the reactivity of the nitrogen atom in the imidazole (B134444) ring, allowing for the introduction of the ethyl group.

Analytical Characterization

The structural confirmation and purity assessment of 1-Ethyl-2-methylbenzimidazole and its derivatives rely on standard analytical techniques.

Spectroscopic Methods : Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are essential for characterizing the compound. researchgate.netacs.org FTIR helps in identifying functional groups, while NMR provides detailed information about the arrangement of atoms within the molecule. iosrjournals.orgacs.org Mass spectrometry is also used to confirm the molecular weight and fragmentation patterns. grafiati.com

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is a key method for analyzing and separating this compound and its derivatives. sielc.com For example, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid for Mass-Spec compatibility) can be employed for its analysis. sielc.com

Key Application Areas

The distinct chemical structure of 1-Ethyl-2-methylbenzimidazole lends itself to applications in several industrial and research domains.

Benzimidazole (B57391) derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. acs.orgnih.govdoi.org These compounds function by adsorbing onto the metal surface, forming a protective film that blocks active corrosion sites. nih.govresearchgate.net The adsorption process, which often follows the Langmuir adsorption isotherm, involves the heteroatoms (nitrogen) and the π-electrons of the aromatic rings. researchgate.netresearchgate.net this compound and related compounds act as mixed-type inhibitors, suppressing both anodic and cathodic reactions in the corrosion process. nih.govresearchgate.net

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. semanticscholar.orgontosight.ai Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. ontosight.aiontosight.aimdpi.com For example, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antiproliferative and antimicrobial activities, showing the importance of the substituents at the N-1 and C-2 positions. acs.org

In the field of materials science, benzimidazole derivatives are utilized in the development of polymers and other advanced materials. They serve as building blocks for polybenzimidazole composites, novel curing agents for epoxy resins, and in chemiluminescence applications. acs.orgiosrjournals.org

Computational Chemistry and Theoretical Investigations of 1 Ethyl 2 Methylbenzimidazole

Density Functional Theory (DFT) Calculations

DFT methods are prominently used to investigate the properties of 1-Ethyl-2-methylbenzimidazole. Calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) or 6-311+G**, which provide a reliable balance between computational cost and accuracy for organic molecules. jconsortium.comresearchgate.net

The first step in theoretical analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, DFT calculations predict a planar benzimidazole (B57391) ring system, with the hydrogen atom of the N-H group being coplanar with the ring structure. jconsortium.com The ethyl and methyl substituents are positioned to minimize steric hindrance while maintaining this planarity.

Energy calculations provide crucial information about the molecule's stability. A study utilizing the B3LYP/6-311G(d,p) level of theory determined the total energy of 2-ethylbenzimidazole (B155763) (the common tautomeric form of this compound) to be the lowest among several related benzimidazole derivatives, suggesting it is comparatively more stable. jconsortium.com

Table 1: Calculated Geometrical and Energy Parameters for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level.

| Parameter | Calculated Value |

| Total Energy | -458.618 Hartree |

| Dipole Moment | 3.5528 Debye |

Data sourced from Al-Dossary (2012). jconsortium.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful experimental method for identifying functional groups and characterizing molecular structures. DFT calculations are used to predict the vibrational frequencies and their corresponding modes, which aids in the assignment of experimental spectra. jconsortium.comscience.gov

Theoretical studies on 1-alkyl-2-methylbenzimidazoles show that the calculated vibrational spectra are highly consistent with experimental results. researchgate.netscience.gov While many absorption regions are similar across benzimidazole derivatives, the substitution of the ethyl group at the N1 position induces specific changes. These are most notable at lower frequencies, particularly in the C-H out-of-plane deformations and the breathing and skeletal vibrations of the benzimidazole ring. researchgate.net The ring's out-of-plane bending modes can shift by approximately 10–15 cm⁻¹ due to this alkyl substitution. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the detailed structure of organic molecules in solution. Theoretical calculations can predict NMR chemical shifts, providing a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the absolute magnetic shielding tensors for each nucleus. researchgate.net

For 1-substituted-2-methylbenzimidazoles, GIAO calculations have shown excellent agreement with experimental ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The consistency between the computed and observed values helps to confirm the molecular structure and provides a deeper understanding of the electronic environment of the atoms within the molecule. researchgate.net Statistical analysis comparing theoretical and experimental shifts validates the accuracy of the computational models used. researchgate.net

Prediction and Interpretation of Vibrational Spectra

Electronic Structure and Reactivity Studies

The electronic properties of this compound, such as the distribution of electrons and the nature of its molecular orbitals, are fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. dergipark.org.tramazonaws.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. amazonaws.com

For this compound, DFT calculations have determined the energies of these frontier orbitals. The HOMO is primarily located over the benzimidazole ring system, indicating this is the region most susceptible to electrophilic attack. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level.

| Parameter | Energy (Hartree) | Energy (eV) |

| E(HOMO) | -0.228 | -6.204 |

| E(LUMO) | 0.014 | 0.381 |

| HOMO-LUMO Gap (ΔE) | 0.242 | 6.585 |

Data sourced from Al-Dossary (2012). jconsortium.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. dergipark.org.tramazonaws.com

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For this compound, MEP analysis is expected to show the most negative potential localized around the two nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. dergipark.org.trmdpi.com This makes them the primary sites for protonation and interaction with electrophiles. The aromatic benzene (B151609) ring would also exhibit negative potential, while the hydrogen atoms, particularly those on the ethyl and methyl groups, would show positive potential. mdpi.com This analysis is crucial for understanding intermolecular interactions and the molecule's role in chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Correlation of Molecular Descriptors with Biological Activity

The biological activity of benzimidazole derivatives, including this compound, is influenced by various molecular descriptors. These descriptors are numerical values that characterize different aspects of the molecule's structure, such as its size, shape, and electronic properties. For instance, studies on benzimidazole derivatives as anti-inflammatory agents have shown that substitutions at different positions of the benzimidazole ring can significantly impact their activity. The introduction of specific groups can alter the molecule's solubility and its interaction with biological targets. mdpi.com

In the context of corrosion inhibition, quantum chemical calculations have been used to correlate molecular properties with inhibition efficiency. researchgate.net Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) are crucial. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a higher affinity for accepting electrons. The energy gap is an indicator of the molecule's stability. For 2-methylbenzimidazole (B154957), a parent compound to this compound, these quantum chemical parameters have been calculated to understand its corrosion inhibition potential. researchgate.net

CoMFA and CoMSIA Methodologies for Bioactivity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. tandfonline.combenthamscience.com These methodologies are instrumental in predicting the bioactivity of compounds and guiding the design of new, more potent derivatives. tandfonline.com

In studies of benzimidazole derivatives, CoMFA and CoMSIA models have been successfully developed to understand their activity against various targets. tandfonline.comresearchgate.net These models generate 3D contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. For example, a CoMSIA model might indicate that a bulky, electron-donating group at a specific position would be favorable for activity. tandfonline.combenthamscience.com The statistical validity of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). benthamscience.comresearchgate.net

Table 1: Example of Statistical Parameters in a 3D-QSAR Study

| Model | q² | r² | Number of Components |

|---|---|---|---|

| CoMFA | 0.573 | 0.866 | 5 |

| CoMSIA | 0.634 | 0.998 | 6 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and detailed view of how this compound interacts with its biological targets or surfaces.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. researchgate.net This technique is widely used to understand the binding mode of benzimidazole derivatives to their target proteins. researchgate.netnih.gov For instance, docking studies have been employed to elucidate the interactions of benzimidazole-based compounds with enzymes like thrombin and monoamine oxidase (MAO). researchgate.netresearchgate.net The results of these studies can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. acs.org In some cases, these computational predictions have guided the synthesis of novel derivatives with improved inhibitory activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. arxiv.org They can be used to study the conformational changes of this compound and its target upon binding, as well as to calculate the binding free energy. semanticscholar.org MD simulations have been utilized to investigate the interaction of benzimidazole derivatives with lipid membranes to understand their permeability. semanticscholar.org These simulations can also be used to study the stability of ligand-protein complexes over time. researchgate.net By analyzing the trajectory of the simulation, researchers can identify stable binding poses and calculate the binding affinity with greater accuracy than with docking alone. semanticscholar.orgresearchgate.net

Adsorption Mechanism Investigations (e.g., for Corrosion Inhibition Applications)

This compound and related compounds are known to be effective corrosion inhibitors for various metals in acidic media. researchgate.netresearchgate.netpeacta.org Computational studies play a significant role in understanding the mechanism of their protective action.

The adsorption of the inhibitor onto the metal surface is a key step in corrosion protection. researchgate.net The nature of this adsorption can be investigated through both experimental and theoretical methods. The adsorption of benzimidazole derivatives often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netrsc.org

Quantum chemical calculations and molecular dynamics simulations are used to model the adsorption process. researchgate.netdoi.org These studies can predict the orientation of the inhibitor molecule on the metal surface and the nature of the interaction, which can be physisorption (physical adsorption) or chemisorption (chemical adsorption). researchgate.netrsc.org The standard free energy of adsorption (ΔG°ads) can be calculated to determine the spontaneity of the adsorption process. rsc.org Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. rsc.org

The presence of heteroatoms (like nitrogen in the imidazole ring) and the π-electrons of the aromatic system in this compound are crucial for its adsorption and corrosion inhibition properties. researchgate.netrsc.org These features allow the molecule to donate electrons to the vacant d-orbitals of the metal, forming a protective film. rsc.org

Pharmaceutical and Biological Research Paradigms of Benzimidazole Derivatives

Role of Benzimidazole (B57391) Core as a Privileged Pharmacophore in Drug Discovery

The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444), is widely recognized as a "privileged pharmacophore" in medicinal chemistry. core.ac.uknih.govijpsjournal.com This status is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a diverse range of biological targets with high affinity. nih.gov The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. core.ac.ukijpsjournal.comrsc.orgnih.gov The structural flexibility of the benzimidazole nucleus is a key reason for its continued importance in the strategic design and development of new therapeutic agents. ijpsjournal.comacs.org

Antimicrobial Research

Derivatives of 1-Ethyl-2-methylbenzimidazole have been a subject of extensive research for their potential to combat various microbial pathogens.

Research into the antibacterial properties of this compound has primarily focused on its derivatives. Studies have shown that modifying the core structure can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial effects. One of the derivatives, 1-Ethyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole, demonstrated notable activity against Gram-positive strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), although it showed weaker activity against the Gram-negative bacterium Escherichia coli. acs.org

Other research efforts have started with N1-Ethylacetate-2-methyl-benzimidazole, a precursor derived from 2-methylbenzimidazole (B154957), to synthesize more complex molecules. core.ac.ukjetir.orgresearchgate.net These subsequent derivatives, often containing thiadiazole rings, have shown promising antibacterial activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to standard drugs like ampicillin. core.ac.ukjetir.org

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 1-Ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Staphylococcus aureus | 16 | acs.org |

| 1-Ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MRSA | 32 | acs.org |

| 1-Ethyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Escherichia coli | 1024 | acs.org |

| N1-(2-substituted-Benzylidene-imino-5'-methylene)-1',3',4'-Thiadiazole]-2-methyl-benzimidazole derivatives | Escherichia coli | Significant Activity | jetir.org |

| N1-(2-substituted-Benzylidene-imino-5'-methylene)-1',3',4'-Thiadiazole]-2-methyl-benzimidazole derivatives | Staphylococcus aureus | Significant Activity | jetir.org |

The antifungal potential of this compound derivatives has also been explored. The azole structure within benzimidazole is crucial for its antifungal action. derpharmachemica.com A study investigating N-alkylated 2-(substituted phenyl)-1H-benzimidazoles found that several derivatives exhibited moderate activity against the fungal pathogens Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values of 64 μg/mL. acs.org

In another study, new derivatives of 1-ethyl-2-[α-phenyl (4-N-alkyl/aryl piperazinyl)] ethyl benzimidazole were synthesized and tested against Candida albicans. Some of these compounds showed high activity, with MIC values as low as 0.0312 μmole/ml, demonstrating the potential of this scaffold for developing new antifungal agents. derpharmachemica.com

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Compound | Fungal Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 1-Ethyl-2-phenyl-1H-benzo[d]imidazole | Candida albicans | 64 | acs.org |

| 1-Ethyl-2-phenyl-1H-benzo[d]imidazole | Aspergillus niger | 64 | acs.org |

| 1-Ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Candida albicans | 512 | acs.org |

| 1-Ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Aspergillus niger | 128 | acs.org |

| VP2 (an N-methyl-2-[α-(chloro) piperazin-1-yl] ethyl benzimidazole derivative) | Candida albicans (resistant strains) | 0.0312 μmole/ml | derpharmachemica.com |

The benzimidazole scaffold is a key component in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiretroviral drugs used to treat HIV-1. nih.govirjponline.org The reverse transcriptase (RT) enzyme is essential for the replication of HIV, making it a prime target for therapeutic intervention. nih.govmdpi.com

While direct studies on this compound are limited, extensive research on related benzimidazole derivatives has demonstrated their potential as potent HIV-1 RT inhibitors. nih.govresearchgate.net For example, optimization of the benzimidazole ring led to the development of compounds like 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, which showed significant inhibitory activity against the wild-type HIV-1 RT enzyme. nih.govirjponline.org Research has shown that substitutions on the benzimidazole ring profoundly affect the antiviral activity. nih.gov

The antimicrobial effects of benzimidazole derivatives are achieved through various mechanisms of action.

Antifungal Mechanism: The primary mechanism for azole antifungal agents, including benzimidazole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. derpharmachemica.com This enzyme is a key part of the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway. Its inhibition disrupts the membrane's integrity, leading to fungal cell death. derpharmachemica.com

Antibacterial Mechanism: The antibacterial action can vary. Some benzimidazole derivatives are thought to function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. Others may interfere with different cellular processes essential for bacterial survival.

Antiviral Mechanism: In the context of HIV, benzimidazole-based NNRTIs work by binding to a non-catalytic site on the reverse transcriptase enzyme. nih.govmdpi.com This binding induces a conformational change that distorts the enzyme's active site, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. nih.govmdpi.com

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Anti-Cancer and Antitumor Research

The benzimidazole scaffold is a subject of intense investigation in oncology due to the broad-spectrum anticancer activity of its derivatives. rsc.orgnih.gov These compounds can interact with various cellular pathways and enzymes involved in cancer development. rsc.org

Research has demonstrated that derivatives of 2-methylbenzimidazole possess significant cytotoxic activity against numerous human cancer cell lines. nih.gov For example, a study involving the synthesis of new compounds from 5-nitro-2-methylbenzimidazole identified derivatives with potent antitumor activity. tandfonline.com Another study tested a range of 2-methylbenzimidazole derivatives against 60 different human cancer cell lines, with some compounds showing high potency. nih.gov Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the benzimidazole ring are critical for determining the anticancer efficacy. rsc.orgnih.gov For example, substituting the oxo-ethyl group with a benzyl (B1604629) substituent at certain positions generated more effective compounds against HeLa, A549, and HT1080 cell lines. rsc.org

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Research into the anticancer potential of benzimidazole derivatives has identified several compounds with promising cytotoxic activity against various human cancer cell lines. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader class of 1,2-disubstituted benzimidazoles, to which it belongs, has been a subject of investigation.

In one study, newly synthesized 1,2-disubstituted benzimidazole compounds were evaluated for their in vitro anticancer effects against three different human cancer cell lines: A549 (lung), DLD-1 (colon), and L929 (fibrosarcoma). nih.gov The cytotoxicity of these compounds was assessed using the MTT assay at various concentrations. nih.gov For instance, compound 2a, identified as 2-methyl-3-(3-chlorobenzyl)benzimidazole, demonstrated notable cytotoxicity, particularly at higher concentrations. nih.gov The IC50 values for compound 2a were reported as 111.70 µM for A549, 185.30 µM for DLD-1, and 167.3 mM for L929 cell lines. nih.gov

Another study focused on a series of benzimidazole- and indole-based derivatives designed as inhibitors of the Bcl-2 protein, a key regulator of apoptosis. nih.gov The cytotoxic effects of these compounds were tested against MDA-MB-231 (breast) and A549 (lung) cancer cell lines. nih.gov Compounds 8a, 8b, and 8c showed significant cytotoxicity against MDA-MB-231 cells, with IC50 values ranging from 12.69 ± 0.84 to 12.83 ± 3.50 µM. nih.gov Specifically, compound 8c also exhibited noteworthy activity against A549 cells with an IC50 of 11.63 ± 2.57 µM. nih.gov

Furthermore, a separate investigation into novel 1-substituted benzimidazole derivatives revealed that some compounds exhibited potent cytotoxic effects. tandfonline.com For example, compound 3 was found to be more active than the standard drug doxorubicin (B1662922) against A-549, HCT-116, and MCF-7 cell lines. tandfonline.com Similarly, compounds 9 and 17b (E) showed potency comparable to doxorubicin against the same four cell lines. tandfonline.com

These studies underscore the potential of the benzimidazole scaffold in developing new anticancer agents. The variations in cytotoxic activity based on different substitutions on the benzimidazole ring highlight the importance of structure-activity relationship studies in this area.

Table 1: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 (lung) | 111.70 µM | nih.gov |

| 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | DLD-1 (colon) | 185.30 µM | nih.gov |

| 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | L929 (fibrosarcoma) | 167.3 mM | nih.gov |

| 8a | MDA-MB-231 (breast) | 12.69 ± 0.84 µM | nih.gov |

| 8b | MDA-MB-231 (breast) | 12.83 ± 3.50 µM | nih.gov |

| 8c | MDA-MB-231 (breast) | 12.79 ± 2.11 µM | nih.gov |

| 8a | A549 (lung) | 23.05 ± 1.45 µM | nih.gov |

Exploration of Molecular Targets and Pathways in Cancer

The anticancer activity of benzimidazole derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. One of the key mechanisms involves the inhibition of apoptosis-regulating proteins, such as Bcl-2. nih.gov By inhibiting Bcl-2, these compounds can trigger the pro-apoptotic signaling pathway, leading to cancer cell death. nih.gov Molecular docking studies have shown that certain benzimidazole derivatives can fit into the major hydrophobic pocket of the Bcl-2 protein, indicating a potential mechanism for their pro-apoptotic effects. nih.gov

Another significant molecular target for benzimidazole compounds is topoisomerase II (Topo II), an enzyme essential for DNA replication, recombination, and repair. rsc.org Inhibition of Topo II-mediated DNA relaxation can disrupt these vital cellular processes, ultimately leading to cell death. rsc.org

Furthermore, some benzimidazole derivatives have been identified as inhibitors of histone deacetylases (HDACs). rsc.org HDACs play a critical role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. rsc.org Specifically, some derivatives act as selective HDAC6 inhibitors, inducing cell cycle arrest in the S-phase and demonstrating antiproliferative activity. rsc.org

The ability of the benzimidazole scaffold to interact with a diverse range of molecular targets has led to its designation as a "privileged substructure" in medicinal chemistry. researchgate.net This versatility allows for the development of compounds with various mechanisms of action against cancer. For instance, some derivatives can inhibit DNA replication and transcription by binding or intercalating with DNA, which halts cell division and induces apoptosis. nih.gov

Other Biological Activities

Urease Enzyme Inhibition

Derivatives of benzimidazole have demonstrated notable potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

In a study investigating a series of 2-aryl benzimidazole derivatives, all tested compounds exhibited higher urease inhibition activity compared to the standard inhibitors thiourea (B124793) and hydroxyurea. researchgate.net The IC50 values for these derivatives ranged from 7.74 to 21.18 µM, while the standards had IC50 values of 22 µM and 100 µM, respectively. researchgate.net The most potent compounds in this series were 8m, 8n, and 8o, with IC50 values of 7.74, 8.09, and 8.56 µM, respectively. researchgate.net

Another study on triazinoindole-based benzimidazole/benzoxazole analogs also reported moderate to excellent urease inhibition profiles, with IC50 values ranging from 0.20 ± 0.01 to 36.20 ± 0.70 µM. semanticscholar.org Molecular docking studies from this research suggested that the presence of hydroxyl and fluoro-substitutions on the aryl ring plays a crucial role in the binding interactions with the active site of the urease enzyme. semanticscholar.org

These findings highlight the potential of the benzimidazole scaffold in the development of novel and potent urease inhibitors.

Table 2: Urease Inhibition Activity of Benzimidazole Derivatives

| Compound Series | IC50 Range (µM) | Most Potent Compounds (IC50 in µM) | Reference |

|---|---|---|---|

| 2-aryl benzimidazole derivatives | 7.74 - 21.18 | 8m (7.74), 8n (8.09), 8o (8.56) | researchgate.net |

Anthelmintic Properties

Benzimidazole derivatives are a well-established class of anthelmintic drugs. arabjchem.org The benzimidazole ring system is a core component of many antiparasitic and anthelmintic medications. researchgate.net While specific studies on the anthelmintic properties of this compound were not found in the search results, research on related compounds highlights the general potential of this chemical class. For instance, 1H-benzimidazole-2-yl thioacetylpiperazine derivatives have been synthesized and evaluated for their in vitro activity against Trichinella spiralis and in vivo activity against Syphacia obvelata. arabjchem.org The in vitro results indicated that many of these compounds exhibited higher activity than albendazole (B1665689) against T. spiralis. arabjchem.org

Antihistaminic Properties

The benzimidazole scaffold is recognized for its potential in developing compounds with antihistaminic properties. researchgate.net Although the direct antihistaminic activity of this compound is not detailed in the provided search results, the broader class of benzimidazole derivatives has been explored for this purpose. This is part of the wide range of pharmacological activities attributed to this versatile heterocyclic compound. researchgate.net

Analgesic and Anti-inflammatory Potentials of Related Derivatives

Several studies have investigated the analgesic and anti-inflammatory properties of various benzimidazole derivatives. A series of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Derivatives 4a, 4b, and 4c from this series demonstrated moderate to good anti-inflammatory and analgesic effects in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice, respectively. nih.gov

Another study synthesized a set of 2-substituted benzimidazole derivatives, with compounds 126–128 emerging as the most promising agents, displaying significant analgesic and anti-inflammatory effects at a dose of 100 mg/kg. nih.gov Similarly, other research has shown that certain 2-substituted benzimidazoles possess significant anti-inflammatory activity at a 50 mg/kg dose. arabjchem.org The anti-inflammatory properties of benzimidazole-based compounds are often attributed to their ability to inhibit cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of prostaglandins, key inflammatory mediators. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-3-(3-chlorobenzyl)benzimidazole |

| Doxorubicin |

| Bcl-2 |

| Topoisomerase II |

| Histone deacetylases |

| Thiourea |

| Hydroxyurea |

| Albendazole |

| Prostaglandins |

| N1-Ethylacetate-2-methyl-benzimidazole |

| N1-acetylthiosemicarbazide-2-methyl-benzimidazole |

| N1-(2'-amino-5'-methylene)-1',3',4'-thiadiazole-2-methyl-benzimidazole |

| 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole |

| 2-substituted benzimidazoles |

| 1H-benzimidazole-2-yl thioacetylpiperazine |

| 5-nitro-1H-benzimidazole |

| Indole |

| Obatoclax |

| Triazinoindole |

| Benzoxazole |

| Diclofenac |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol |

| Alkoxyphthalimide |

| 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas |

| 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff base |

| 2-aminobenzimidazole |

| o-vanillin |

| 2-aryl benzimidazole |

| 1,2-disubstituted benzimidazoles |

| 1-substituted benzimidazole |

| 2-methylaminobenzimidazole |

| p-substituted aniline |

| 2-chloromethylbenzoimidazole |

| 2-(2-hydroxynaphtyl)-3-alkyl benzimidazole |

| o-phenylenediamines |

| 2-hydroxynaphthaldehyde |

| Methylene-N-aryl |

| Pyrazolo-3-one |

| (4-fluorophenyl)-piperazin-2-substituted benzimidazole |

| 2-chloromethylene benzimidazole |

| Azo-substituted benzimidazole |

| Benzothiazole |

| Diaza-sulfonyl-benzimidazole |

| 2-(3-fluorobenzyl)-1H-benzimidazole |

| 2-(4-fluorobenzyl) benzimidazole |

| 2-mercapto-1,5,6-trisubstituted-1H-benzoimidazole |

| 1-(2-chloro-ethyl)-1H-imidazole |

| Benzimidazolium salts |

| 1,2-bis-(2-mercapto-benzoimidazol-1-yl)-ethane-1,2-dione |

| Diethyl carbonate |

| Bis(ethane diamine) |

| Diiminic bis-(2-thiol benzimidazole) |

| 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid |

| 1-methylbenzimidazole |

| 4-Amino-6-(2-methyl-1H-benzimidazol- 5- ylamino)-triazine-2-carboxylic acid hydrazide |

| 3-(1-Benzyl-1H-benzimidazol-2-yl)-propionic acid |

| p-amino benzoic acid |

| 4-(1H-benzo(d)-imidazole-yl)benzinamine |

| N-(4-subsituted benzylidine)4-(1H-benzo(d)-imidazole-yl)benzinamine |

| 1-(4-(1H-benzo (d)imidazol-2-yl) phenyl-chloro-4-(4-substituted phenyl)azetidin-2-one |

| 2-(3,5-dichlorophenyl)-benzimidazol-1-yl-acetic acid ethyl ester |

| 2-(3,5-dibromophenyl)-benzimidazol-1-yl-acetic acid ethyl ester |

| 2-(3,5-dichlorophenyl)-1H-benzimidazole |

| 2-(3,5-dibromophenyl)-1H-benzimidazole |

| 5,6-Dichloro-2-methylbenzimidazole |

| 2,3-dichlorophenyl piperazine |

| 1-ethyl-3-(3-dimethyl aminopropyl)carbodiimide |

| Hydroxybenzotriazole |

| N-methylmorpholine |

| tert-butyloxycarbonyl |

| Trifluoroacetic acid |

| Phenyl isocyanates |

| Phenyl isothiocyanates |

| N-ethyl-2-methylbenzimidazole |

| 1-Ethyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole |

| Binimetinib |

| Bendamustine |

| Selumetinib |

| Pracinostat |

| Galeterone |

| Camptothecin |

| N-ribosyl-dimethylbenzimidazole |

| Chlorambucil |

| 1-allyl-2-methyl-5-nitro-1H-benzo[d]imidazole |

| Allyl bromide |

| Sodium hydride |

| 5-nitro-2-methylbenzimidazole |

| Bromine |

| 2-coumaranonyl acetic acid |

| Indole 3-acid |

| Indomethacin |

| Imino sugars of methylbenzimidazole |

| 1-[2,3-(2-Phenylbenzimidazole)]2-methyl/phenyl-4-(3,4-disubstituted benzylidine)-5-oxoimidazoles |

| 2-(2/3 aminophenyl)benzimidazoles |

| 2-methyl/phenyl-4-(3,4-disubstituted) oxazoline-5-ones |

| 5-substituted-1-(phenylsulphonyl)-2-methylbenzimidazole |

| 2-thioalkyland thioaryl substituted benzimidazole |

| 5,6-dinitrobenzimidazole |

| 2-(Trifluoromethyl)-1H-benzimidazole |

| Azetidine-2-one |

| 2-methyl-1H-benzo[d]imidazole |

| Aryl halides |

| Cisplatin |

| 1,2,4-triazolobenzimidazol-3-yl acetohydrazide |

| 2-(5-ethyl-2-pyridinyl)benzimidazole |

| Phenylbutazone |

| Tiaramide |

| N-(1H-benzimidazol-2-ylmethyl) aniline |

| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline |

| Nimesulide |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole |

| 2-methyl-N-sugar |

| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole |

| 5-FU |

| DOX |

| Mebendazole-oxo |

| 2-aminobenzimidazoles |

| Thiazolo [3,2-a]benzimidazolones |

| 1,3-disubstituted-benzimidazol-2-imines |

| 2-(4-fluorobenzylidene)-7-(phenylcarbonyl) researchgate.netarabjchem.org thiazolo[3,2-a]benzimidazol-3(2H)-one |

| Ethyl [3-(2-ethoxy-2-oxoethyl)-2-imino-5-benzoyl-2,3-dihydro-1H-benzimdazol-1-yl]acetate |

| 2-mercapto-benzimidazol-thiols |

| 2-methylbenzimidazole |

Antioxidant Activity

The benzimidazole scaffold is a significant pharmacophore known for a wide range of biological activities, including antioxidant properties. researchgate.net These properties are largely attributed to the electron-rich nature of the heterocyclic system, which allows it to act as a scavenger of free radicals and reactive oxygen species (ROS). researchgate.net The antioxidant potential of benzimidazole derivatives, including those related to this compound, has been explored through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, lipid peroxidation (LPO) inhibition, and ethoxyresorufin O-deethylase (EROD) activity assays. dergipark.org.trtandfonline.com

While direct antioxidant data for this compound is not extensively detailed in the available literature, studies on its structural precursors and analogs provide significant insights. The parent compound, 2-methyl-1H-benzimidazole, has demonstrated notable antioxidant activity. In one study, 2-methyl-1H-benzimidazole was found to have a higher antioxidant activity than ascorbic acid at higher concentrations in a DPPH assay. researchgate.net Another study reported its moderate activity with an IC50 value of 144.84 µg/ml in a DPPH free radical scavenging assay, suggesting its potential as a lead compound for developing more potent antioxidants. banglajol.info

Derivatives with substitutions at the N-1 position, which is occupied by an ethyl group in the target compound, have also been synthesized and evaluated. For instance, ethyl (2-methyl-1H-benzimidazol-1-yl) acetate, a compound structurally similar to this compound, is a known intermediate in the synthesis of other biologically active benzimidazole derivatives. scirp.org Studies on various N-1 substituted benzimidazoles indicate that the nature of the substituent at this position plays a crucial role in modulating antioxidant efficacy. nih.gov

Research on a series of 2-substituted-5-methylbenzimidazole derivatives showed significant antioxidant activity, with IC50 values in the DPPH assay ranging from 1.054 to 19.05 µg/ml, which were superior to the standard butylated hydroxytoluene (BHT) (IC50 of 26.96 µg/ml). researchgate.net Similarly, novel benzimidazoloyl thiazole (B1198619) derivatives have shown potent antioxidant activity in DPPH assays. These findings underscore the capacity of the benzimidazole core, including the 2-methyl variant, to exhibit significant antioxidant effects, which can be finely tuned by substitutions on the ring system.

Table 1: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound | Assay | Result (IC50 or % Inhibition) | Reference |

| 2-Methyl-1H-benzimidazole | DPPH Radical Scavenging | IC50: 144.84 µg/ml | banglajol.info |

| 1H-Benzimidazol-2-ylmethanol | DPPH Radical Scavenging | IC50: 400.42 µg/ml | banglajol.info |

| 2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole | DPPH Radical Scavenging | IC50: 19.05 µg/ml | researchgate.net |

| 2-(4-Bromophenyl)-5-methyl-1H-benzimidazole | DPPH Radical Scavenging | IC50: 16.73 µg/ml | researchgate.net |

| 2-(4-Nitrophenyl)-5-methyl-1H-benzimidazole | DPPH Radical Scavenging | IC50: 1.054 µg/ml | researchgate.net |

| 2-(3,5-Dichlorobenzyl)-1H-benzimidazole derivative (2a) | Lipid Peroxidation Inhibition | 38% Inhibition at 10⁻⁴ M | dergipark.org.tr |

| 2-(3,5-Dichlorobenzyl)-1H-benzimidazole derivative (2a) | EROD Inhibition | 76% Inhibition at 10⁻⁴ M | dergipark.org.tr |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological profile of benzimidazole derivatives is intrinsically linked to their structural features. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to the benzimidazole core influence their antioxidant activity, providing a rational basis for the design of more potent compounds. researchgate.net The key positions for substitution on the benzimidazole scaffold that affect its activity are the N-1, C-2, and positions 5 and 6 of the benzene ring. scirp.org

Substitution at the C-2 Position: The substituent at the 2-position of the benzimidazole ring has a profound impact on its antioxidant capacity. The presence of a small alkyl group, such as the methyl group in this compound, is a common feature in many biologically active benzimidazoles. banglajol.info However, replacing the methyl group with substituted aryl or heterocyclic rings can significantly enhance antioxidant activity. For example, studies have shown that substituting the 2-position with a phenyl ring bearing electron-withdrawing groups (like nitro or halo groups) can lead to potent antioxidant effects. researchgate.net In one study, a 2-(4-nitrophenyl) derivative exhibited exceptionally high DPPH radical scavenging activity. researchgate.net Conversely, replacing the methyl group with a hydroxymethyl group, as in 1H-benzimidazol-2-ylmethanol, was found to significantly decrease antioxidant activity compared to 2-methyl-1H-benzimidazole. banglajol.info

Substitution at the N-1 Position: The N-1 position of the imidazole ring is another critical site for molecular modification. The presence of the ethyl group in this compound contributes to the compound's lipophilicity, which can influence its interaction with biological membranes and cellular targets. acs.org SAR studies indicate that N-alkylation can modulate the electronic properties of the benzimidazole system. The introduction of various substituents at the N-1 position, such as phenylsulfonyl groups or those containing thiadiazole and triazole moieties, has been shown to yield compounds with significant antioxidant activity. tandfonline.comnih.gov The nature and size of the substituent at N-1 can either enhance or diminish the antioxidant potential, depending on its electronic and steric properties.

Substitution on the Benzene Ring: Substituents on the fused benzene ring also play a role in defining the antioxidant profile. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano, carboxyl) at the 5- or 6-position can alter the electron density of the entire ring system, thereby affecting its ability to donate a hydrogen atom or an electron to neutralize free radicals. dergipark.org.tr For instance, the addition of a cyano or carboxyl group at the 5-position has been reported to result in medium to high potency against various free radicals. dergipark.org.tr In contrast, a sulfonic acid group at the same position tends to lead to poor or no antioxidant properties. dergipark.org.tr

Material Science and Advanced Chemical Applications of Benzimidazole Derivatives

Corrosion Inhibition Studies of 1-Ethyl-2-methylbenzimidazole

This compound has been identified as a promising corrosion inhibitor, particularly for metals like mild steel and copper in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. The study of such inhibitors involves a multi-faceted approach, combining electrochemical evaluations, surface analysis, and theoretical modeling to understand the inhibition mechanism.

Electrochemical Evaluation of Inhibition Efficiency (e.g., Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are fundamental in assessing the performance of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such methods that provide quantitative data on the inhibitor's efficiency.

Potentiodynamic Polarization: This technique involves varying the potential of the metal and measuring the resulting current. The data obtained helps in determining the corrosion current density (i_corr), which is directly related to the corrosion rate. The inhibition efficiency (IE%) can then be calculated. Studies on benzimidazole (B57391) derivatives show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.orgresearchgate.net The introduction of inhibitors like this compound leads to a decrease in corrosion current density, indicating a reduction in the corrosion rate. rsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface. In the presence of an inhibitor, an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) are typically observed. researchgate.netresearchgate.net The increase in R_ct signifies a slower corrosion process, while the decrease in C_dl suggests the displacement of water molecules by the inhibitor molecules at the metal surface, leading to a thicker protective layer. nih.gov The inhibition efficiency can also be calculated from the R_ct values.

Table 1: Electrochemical Parameters for a Benzimidazole Derivative Corrosion Inhibitor

| Inhibitor Concentration (M) | i_corr (μA/cm²) | Inhibition Efficiency (PDP %) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (EIS %) |

|---|---|---|---|---|---|

| Blank | 500 | - | 50 | 120 | - |

| 1.00E-06 | 150 | 70 | 150 | 90 | 66.7 |

| 1.00E-05 | 80 | 84 | 300 | 70 | 83.3 |

| 1.00E-04 | 40 | 92 | 600 | 50 | 91.7 |

| 1.00E-03 | 25 | 95 | 950 | 40 | 94.7 |

Note: This table is a representative example based on typical data for benzimidazole derivatives and may not reflect the exact values for this compound.

Surface Characterization Techniques for Adsorption Mechanism Elucidation

To visualize the protective film formed by the inhibitor and to understand its composition, various surface characterization techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface. In the absence of an inhibitor, the surface of a metal exposed to a corrosive environment will appear rough and damaged. nih.gov In contrast, a surface treated with an effective inhibitor like this compound will show a much smoother topography, indicating the formation of a protective layer that prevents direct contact between the metal and the corrosive solution. nih.govacs.org

Adsorption Isotherm Models (e.g., Langmuir Isotherm)

The adsorption of inhibitor molecules onto the metal surface is a key aspect of corrosion inhibition. Adsorption isotherms describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

The Langmuir adsorption isotherm is a commonly used model for this purpose. researchgate.netpeacta.orgresearchgate.net It assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites. The adherence of the experimental data to the Langmuir isotherm suggests that the adsorption of this compound on the metal surface is a key part of its inhibition mechanism. peacta.orgresearchgate.net The strength and nature of this adsorption (physisorption or chemisorption) can be further understood by calculating the standard free energy of adsorption (ΔG°_ads). rsc.orgresearchgate.net

Synergistic Effects in Corrosion Inhibition

The effectiveness of a corrosion inhibitor can sometimes be significantly enhanced by the addition of other substances, a phenomenon known as synergism. bohrium.com Iodide ions (I⁻), for instance, have been shown to exhibit a strong synergistic effect when used in conjunction with organic inhibitors like benzimidazole derivatives. bohrium.comua.ptresearchgate.net

The proposed mechanism for this synergism involves the initial adsorption of iodide ions onto the metal surface. This creates a negatively charged surface that facilitates the adsorption of the protonated organic inhibitor molecules (cations) through electrostatic attraction. researchgate.net This co-adsorption leads to a more compact and stable protective film, resulting in a higher inhibition efficiency than what could be achieved by either the organic inhibitor or the iodide ions alone. bohrium.com The synergism parameter can be calculated to quantify this enhanced effect. bohrium.com

Catalysis in Organic Transformations

Benzimidazole derivatives, particularly in the form of ionic liquids, have emerged as versatile catalysts and solvents in various organic reactions. Their unique properties, such as low volatility, high thermal stability, and tunable nature, make them attractive alternatives to traditional volatile organic solvents. researchgate.net

Application of Benzimidazolium Ionic Liquids as Catalysts and Solvents (e.g., Esterification Reactions)

Benzimidazolium-based ionic liquids can be synthesized from this compound. google.com These ionic liquids can act as both the catalyst and the solvent in certain organic transformations, such as esterification reactions. google.com The acidic nature of some of these ionic liquids allows them to catalyze the reaction, while their liquid state at or near room temperature provides the reaction medium. google.com This dual role simplifies the reaction setup and can lead to improved yields and easier product separation. The synthesis of these ionic liquids often involves the reaction of the benzimidazole derivative with an alkyl halide followed by an anion exchange. google.com

Research in Functional Materials

The benzimidazole scaffold, characterized by its fused benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the development of advanced functional materials. The inherent electronic properties, structural rigidity, and potential for extensive chemical modification make its derivatives, including this compound, prime candidates for research in materials science. These compounds are explored for their optical and electronic characteristics, which can be fine-tuned through synthetic modifications to suit specific high-performance applications. iosrjournals.org

Dyestuff and Fluorescent Sensor Development

The unique photophysical properties of benzimidazole derivatives make them valuable components in the synthesis of dyes and fluorescent sensors. researchgate.net The this compound core can be incorporated into larger molecular systems, such as cyanine (B1664457) and styryl dyes, to develop materials with specific light-absorbing and emitting properties.

Research into benzimidazole-based dyes has shown that their chromophoric and fluorescent characteristics are highly dependent on their molecular structure and environment. For instance, the synthesis of styryl dyes by reacting 2-methylbenzimidazolium iodide with various aromatic aldehydes yields compounds with potential as functional dyes. researchgate.net The development of cyanine dyes, known for their sharp absorption bands and high molar extinction coefficients, often utilizes benzimidazole derivatives as key heterocyclic components. These dyes have applications ranging from photographic sensitizers to bioimaging. scholaris.ca

A specific example involves the synthesis of precursors for complex dyes. The compound 5,6-dibromo-1-ethyl-2-methylbenzimidazole has been synthesized as an intermediate for creating amphiphilic benzimidazole-based cyanine dyes. scholaris.ca The synthesis involves the N-alkylation of 5,6-dibromo-2-methylbenzimidazole with ethyl iodide in the presence of a base. scholaris.ca The characterization of this intermediate is a critical step in the development of the final dye molecule.

| Property | Value |

|---|---|

| 1H NMR (CD3OD) δ (ppm) | 7.90 (s, 1H), 7.85 (s, 1H), 4.26 (q, 2H), 2.60 (s, 3H), 1.38 (t, 3H) |

| 13C NMR (CD3OD) δ (ppm) | 154.25, 142.01, 134.74, 121.96, 116.75, 116.55, 114.30, 38.51, 13.53, 11.94 |

| m/z (calculated for C10H10Br2N2 [M+H]+) | 318.9263 |

| m/z (found) | 318.9262 |

Furthermore, the development of fluorescent sensors for detecting specific ions or molecules is an active area of research. Benzimidazole derivatives can act as the core fluorophore, where interaction with an analyte modulates the fluorescence output. For example, novel fluorescent heterocyclic ligands derived from benzimidazoles have been synthesized and coordinated with metal ions like Co(II), resulting in colored complexes with distinct spectral properties. ijcce.ac.ir The design of such sensors often involves creating a structure where a specific binding event triggers a change in the electronic system of the fluorophore, leading to a detectable signal, such as the "turn-on" of fluorescence. researchgate.net

Brightening Agents and Information Storage Materials

While the broader class of heterocyclic compounds, including some benzimidazole derivatives, has been generally cited for potential applications as optical brightening agents and in information storage materials, specific research findings detailing the use of this compound for these purposes are not extensively documented in current literature. iosrjournals.org

Optical brightening agents, or fluorescent whitening agents, function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, which makes materials appear whiter. stppgroup.com This application requires molecules with high fluorescence quantum yields and photostability. Typically, compounds like stilbene (B7821643) and coumarin (B35378) derivatives are used for this purpose. stppgroup.com

The application of molecular compounds in information storage often relies on photochromism, where a molecule can reversibly switch between two isomers with different absorption spectra upon irradiation with specific wavelengths of light. This property allows for the writing and erasing of data at a molecular level. While some heterocyclic systems exhibit these properties, dedicated research on this compound in this context is not prominent. iosrjournals.org

Conclusion and Future Research Perspectives

1-Ethyl-2-methylbenzimidazole is a versatile compound with established roles and significant potential in corrosion inhibition, medicine, and materials science. Future research will likely focus on refining its synthesis, exploring new applications, and enhancing its performance characteristics. A particularly promising avenue for future investigation lies in the use of computational tools to predict and understand its behavior at a molecular level.

The design and optimization of benzimidazole (B57391) derivatives like this compound are increasingly reliant on in silico methods. ijpsjournal.com These computational techniques provide valuable insights into molecular interactions, activity profiles, and potential toxicity, thereby accelerating the discovery and development process. ijpsjournal.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is a powerful tool used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net For benzimidazole derivatives, QSAR models have been developed to predict their anti-corrosion efficiencies and anticancer properties. doi.orgijpsjournal.comresearchgate.net These models use molecular descriptors derived from calculations to build statistical relationships that can forecast the effectiveness of novel, unsynthesized compounds. doi.org

Molecular Docking and Dynamics : Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand (like this compound) to a specific protein target or surface. ijpsjournal.com This is crucial in medicinal chemistry for understanding enzyme inhibition and in corrosion science for modeling adsorption on metal surfaces. researchgate.netijpsjournal.com For instance, docking studies have been used to investigate the binding of benzimidazole derivatives to key enzymes implicated in cancer and microbial infections. ijpsjournal.commdpi.com Molecular dynamics (MD) simulations further complement docking by providing insights into the stability of the ligand-receptor complex over time. ijpsjournal.com

Density Functional Theory (DFT) : DFT calculations are used to obtain quantum chemical parameters that describe the electronic properties of molecules. doi.orgresearchgate.net These parameters, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are vital for predicting the reactivity and adsorption characteristics of corrosion inhibitors. doi.org

Machine Learning Models : More recently, machine learning (ML) algorithms, such as K-nearest neighbor (KNN) and support vector machines (SVM), are being integrated into predictive modeling. doi.org These data-driven models can analyze large datasets of compounds to identify complex patterns and build robust predictive models for properties like inhibition efficiency, outperforming traditional statistical methods in some cases. doi.orgresearchgate.net

The continued advancement and application of these computational approaches will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives, leading to the rational design of safer and more effective molecules for a variety of applications. ijpsjournal.com

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-2-methylbenzimidazole in laboratory settings?

- Methodological Answer: The synthesis typically involves alkylation and condensation reactions. For example, 1-Ethyl-1H-benzimidazole can react with methylating agents (e.g., methyl iodide) under basic conditions (e.g., KOH in DMF) at elevated temperatures (80–100°C) to introduce the methyl group at the 2-position . Purification often employs recrystallization (e.g., ethanol-water mixtures) or column chromatography. Optimization of stoichiometry and reaction time is critical to minimize byproducts like N-ethylated isomers .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., ethyl and methyl group integration, aromatic proton splitting) .

- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H stretches for alkyl groups) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ for benzimidazoles) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These insights guide predictions of reactivity (e.g., nucleophilic/electrophilic sites) and intermolecular interactions (e.g., hydrogen bonding in crystal packing) . Software like Gaussian or ORCA is used, with validation against experimental UV-Vis or X-ray diffraction data .

Q. What strategies can resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer:

- SHELX Refinement : Use iterative cycles of least-squares refinement and Fourier mapping to resolve disordered atoms or thermal motion artifacts .

- Twinned Data Analysis : Apply twin law matrices (e.g., HKLF5 format) in SHELXL for datasets with overlapping reflections .

- Validation Tools : Check geometric parameters (e.g., bond lengths/angles) against Cambridge Structural Database (CSD) benchmarks .

Q. How do variations in reaction conditions (e.g., solvent, temperature) impact the yield and selectivity of this compound synthesis?

- Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while protic solvents (ethanol) may reduce side reactions .

- Temperature Control : Higher temperatures (>100°C) accelerate condensation but risk decomposition; microwave-assisted synthesis can improve efficiency .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer:

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Q. How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?

- Methodological Answer:

- Solvent-Free Reactions : Mechanochemical grinding of precursors (e.g., benzimidazole + alkyl halides) reduces waste .

- Catalytic Cyclization : Use CO2/H2O as benign reagents for benzimidazole ring formation, avoiding toxic solvents .

- Continuous Flow Systems : Improve energy efficiency and yield via microreactors .

Tables

Q. Table 1: Key Synthetic Routes for this compound

Q. Table 2: Common Analytical Parameters

| Technique | Key Signals/Parameters | Application |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.4 (t, CH2CH3), δ 2.6 (s, CH3) | Substituent confirmation |

| FT-IR | 1610 cm⁻¹ (C=N), 2920 cm⁻¹ (C-H) | Functional group analysis |

| HPLC (C18) | Retention time: 8.2 min | Purity assessment |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.